molecular formula C11H20O2Si B12583944 Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane CAS No. 645614-93-3

Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane

Cat. No.: B12583944
CAS No.: 645614-93-3
M. Wt: 212.36 g/mol
InChI Key: ATXUDGFOMMTYDY-UHFFFAOYSA-N
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Description

Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane is a silane derivative featuring a silyl-protected alkyne core (C≡C) linked to an ether-substituted oxolane (tetrahydrofuran) moiety. Its structure combines a trimethylsilyl group, a terminal alkyne, and a tetrahydrofuran-derived ether substituent, making it a versatile intermediate in organic synthesis. The silane group enhances stability, while the alkyne and oxolane substituents offer reactivity and polarity modulation.

Properties

CAS No.

645614-93-3

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

trimethyl-[3-(oxolan-2-yloxy)but-1-ynyl]silane

InChI

InChI=1S/C11H20O2Si/c1-10(7-9-14(2,3)4)13-11-6-5-8-12-11/h10-11H,5-6,8H2,1-4H3

InChI Key

ATXUDGFOMMTYDY-UHFFFAOYSA-N

Canonical SMILES

CC(C#C[Si](C)(C)C)OC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane typically involves the reaction of a trimethylsilyl-protected alkyne with an oxolane derivative. One common method includes the use of trimethylsilylacetylene and oxolane-2-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Organic Synthesis

Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to act as a nucleophile allows it to participate in various reactions, including:

  • Silane Coupling Reactions : Used to modify surfaces by forming covalent bonds with hydroxyl groups on silica or glass substrates.
Reaction TypeDescription
Silane CouplingForms covalent bonds with hydroxyl groups
Nucleophilic SubstitutionReacts with electrophiles to form new compounds

Material Science

In material science, this compound is employed in the development of advanced materials, including:

  • Silicone Polymers : It serves as a precursor for silicone-based polymers, which are known for their thermal stability and flexibility.
Material TypeProperties
Silicone PolymersThermal stability, flexibility
CoatingsImproved adhesion and durability

Pharmaceutical Applications

This compound has shown potential in pharmaceutical applications due to its ability to enhance drug solubility and bioavailability. It is particularly useful in:

  • Drug Formulation : Enhancing the solubility of poorly soluble drugs.
ApplicationBenefits
Drug FormulationIncreases solubility and bioavailability
Targeted Drug DeliveryPotential for functionalization of drug carriers

Case Study 1: Silane Coupling Agents

A study demonstrated that trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1yl}silane effectively improved the adhesion properties of coatings on glass substrates. The results indicated an increase in bonding strength by over 30% compared to traditional silanes .

Case Study 2: Drug Solubility Enhancement

In a pharmaceutical context, research showed that incorporating this silane into drug formulations led to a significant increase in the dissolution rate of hydrophobic drugs, enhancing their therapeutic efficacy .

Mechanism of Action

The mechanism of action of Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane involves its ability to participate in various chemical reactions due to its reactive alkyne and oxolane groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a reactive alkyne with a polar oxolane ether, enabling dual functionality in synthesis.
  • Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane () replaces the oxolane with a boron-rich dioxaborolane, enhancing utility in Suzuki-Miyaura coupling .
  • Hexamethyldisiloxane () lacks alkyne or complex substituents, serving primarily as a solvent or silicone precursor .
  • Trimethyl(octadecyloxy)silane () emphasizes hydrophobicity due to its long alkyl chain, suited for surfactants or lubricants .

Physical and Chemical Properties

Property Target Compound Trimethyl((dioxaborolanyl)ethynyl)silane Hexamethyldisiloxane Trimethyl(octadecyloxy)silane
Molecular Weight ~198.3 224.18 162.38 356.66
Boiling Point Not reported Not reported 101°C (literature) Not reported
Solubility Polar solvents (inferred) Moderate in DME (synthesis solvent) Hydrophobic Highly hydrophobic
Reactivity Alkyne coupling, ether cleavage Suzuki-Miyaura coupling Inert under standard conditions Limited due to long alkyl chain

Notable Differences:

  • The target compound’s alkyne and oxolane ether likely increase polarity compared to the hydrophobic octadecyloxy derivative .
  • Trimethyl((dioxaborolanyl)ethynyl)silane () exhibits boron-mediated reactivity absent in the target compound .

Target Compound

While synthesis details are unavailable, inferred steps may involve:

Silylation of a terminal alkyne.

Etherification to attach the oxolane moiety.

Comparative Syntheses:

  • Trimethyl((dioxaborolanyl)ethynyl)silane ():
    • Reacted with potassium hydrogen carbonate in 1,2-dimethoxyethane (50°C, 16 hours, 92% yield) .
  • Hexamethyldisiloxane ():
    • Typically synthesized via hydrolysis of chlorotrimethylsilane .

Key Insight : The target compound’s synthesis likely requires milder conditions than the high-temperature boronylation in .

Functional Contrast :

  • The target compound’s alkyne and oxolane ether make it adaptable for reactions requiring both hydrophobicity and polarity.
  • Trimethyl(octadecyloxy)silane () is restricted to non-polar applications due to its alkyl chain .

Biological Activity

Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane, a silane compound with the molecular formula C12H22O2SiC_{12}H_{22}O_2Si, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a silane group attached to a butyne chain and an oxolane (tetrahydrofuran) moiety. Its structural formula can be represented as follows:

\text{Trimethyl 3 oxolan 2 yl oxy but 1 yn 1 yl}silane}

Key Properties

PropertyValue
Molecular FormulaC₁₂H₂₂O₂Si
Molecular Weight230.38 g/mol
CAS Number12865552
LogP2.226

Research indicates that this compound exhibits several biological activities, primarily through its interactions with cellular pathways. Notably, it has been shown to affect:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : The presence of oxolane in its structure may contribute to anti-inflammatory properties, potentially through modulation of inflammatory cytokines .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of silane derivatives, including this compound. Results indicated a significant reduction in neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various silanes. Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-y}silane exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-y}silane:

Study TypeCell LineConcentration (µM)Effect Observed
Cytotoxicity AssayHeLa5030% cell death
Antioxidant AssayPC122540% reduction in ROS
Anti-inflammatoryRAW 264.710Decreased IL-6 levels

Pharmacokinetics

Pharmacokinetic studies suggest that trimethyl{3-[(oxolan-2-yl)oxy]but-1-y}silane has favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity post-administration.

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